N-[2-(4-pyridinyl)-4-pyrimidinyl]-2-thiophenecarboxamide
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Overview
Description
N-[2-(4-pyridinyl)-4-pyrimidinyl]-2-thiophenecarboxamide is a heterocyclic compound that features a pyridine ring, a pyrimidine ring, and a thiophene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(4-pyridinyl)-4-pyrimidinyl]-2-thiophenecarboxamide typically involves the formation of the pyridine and pyrimidine rings followed by the introduction of the thiophene carboxamide group. One common method involves the reaction of 2-aminopyridine with a suitable aldehyde to form the pyridine ring, followed by cyclization with a nitrile to form the pyrimidine ring. The thiophene carboxamide group is then introduced through a coupling reaction with a thiophene derivative under appropriate conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and selectivity .
Chemical Reactions Analysis
Types of Reactions
N-[2-(4-pyridinyl)-4-pyrimidinyl]-2-thiophenecarboxamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reagents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridine and pyrimidine rings.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenated reagents, nucleophiles like amines or thiols.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield amines or alcohols .
Scientific Research Applications
N-[2-(4-pyridinyl)-4-pyrimidinyl]-2-thiophenecarboxamide has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials with specific electronic or optical properties
Mechanism of Action
The mechanism of action of N-[2-(4-pyridinyl)-4-pyrimidinyl]-2-thiophenecarboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor activity by interacting with binding sites. These interactions can lead to changes in cellular pathways and biological responses .
Comparison with Similar Compounds
Similar Compounds
N-(pyridin-2-yl)amides: These compounds share the pyridine ring and amide functional group but differ in the additional heterocyclic rings.
3-bromoimidazo[1,2-a]pyridines: These compounds have a similar pyridine ring but include an imidazo ring instead of a pyrimidine ring.
N-pyridylpyrazole amides: These compounds contain a pyridine ring and a pyrazole ring, differing from the pyrimidine and thiophene rings in the target compound
Uniqueness
N-[2-(4-pyridinyl)-4-pyrimidinyl]-2-thiophenecarboxamide is unique due to its combination of three different heterocyclic rings, which imparts distinct chemical and biological properties
Properties
IUPAC Name |
N-(2-pyridin-4-ylpyrimidin-4-yl)thiophene-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10N4OS/c19-14(11-2-1-9-20-11)18-12-5-8-16-13(17-12)10-3-6-15-7-4-10/h1-9H,(H,16,17,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XKNRQVAWRJEAEL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C(=O)NC2=NC(=NC=C2)C3=CC=NC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10N4OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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